molecular formula C11H12ClN3 B13484614 4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13484614
M. Wt: 221.68 g/mol
InChI Key: FCCAFRXLWNQOMP-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group at the 4-position and two methyl groups at the 1 and 3 positions of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones. For instance, 4-chlorophenylhydrazine can react with acetylacetone under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The introduction of the chlorophenyl group can be achieved through electrophilic aromatic substitution reactions. For example, chlorobenzene can be used as a starting material to introduce the chlorophenyl group at the desired position on the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is unique due to the combination of its pyrazole ring and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

4-(4-chlorophenyl)-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H12ClN3/c1-7-10(11(13)15(2)14-7)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3

InChI Key

FCCAFRXLWNQOMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C

Origin of Product

United States

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